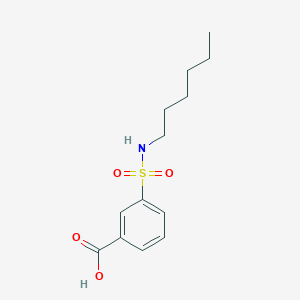

3-(Hexylsulfamoyl)benzoic acid

説明

Historical and Current Significance of Sulfonamide Chemistry in Medicinal Research

The journey of sulfonamide chemistry in medicine is a story of groundbreaking discovery and enduring relevance. It began in the 1930s with the discovery of Prontosil, a sulfonamide-containing dye that demonstrated remarkable antibacterial effects. This finding, which led to a Nobel Prize for Gerhard Domagk, unveiled that the true active agent was sulfanilamide, a metabolite of Prontosil. This marked the dawn of the antibiotic era, as sulfonamides were the first class of drugs to effectively combat systemic bacterial infections.

The mechanism of action for antibacterial sulfonamides involves competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid. As humans obtain folic acid from their diet, this pathway provides a selective target. The initial success spurred the synthesis of thousands of sulfonamide derivatives, leading to drugs with improved efficacy and better safety profiles.

While the advent of penicillin and subsequent antibiotics overshadowed sulfonamides to some extent, they have remained a cornerstone of antimicrobial therapy for specific applications, including treating urinary tract infections and opportunistic infections in immunocompromised patients. portlandpress.com Furthermore, the chemical versatility of the sulfonamide group has allowed its integration into drugs targeting a wide range of other conditions. Modern medicinal chemistry has seen the development of sulfonamide-containing drugs that function as diuretics, anticonvulsants, anti-inflammatory agents, and even anticancer therapies. portlandpress.com This enduring legacy underscores the foundational importance of sulfonamide chemistry in the development of modern pharmaceuticals.

The Role of Benzoic Acid Scaffolds in Modulating Biological Processes

The benzoic acid scaffold is a fundamental building block in the design and synthesis of biologically active molecules. iomcworld.com Its simple, rigid aromatic structure provides a reliable anchor for orienting functional groups in three-dimensional space, allowing for precise interactions with biological targets such as enzymes and receptors. Benzoic acid and its derivatives are not only prevalent in naturally occurring compounds but are also integral to a multitude of synthetic drugs. iomcworld.com

In drug design, the carboxylic acid group of the benzoic acid moiety is particularly important. It can participate in crucial hydrogen bonding and ionic interactions with amino acid residues in a protein's active site. iomcworld.com This feature has been exploited in the development of inhibitors for various enzymes. Furthermore, the benzene (B151609) ring can be readily substituted with different chemical groups to fine-tune a compound's properties, including its lipophilicity, electronic distribution, and steric profile. These modifications are critical for optimizing a drug's potency, selectivity, and pharmacokinetic properties.

The versatility of the benzoic acid scaffold is demonstrated by its presence in a wide range of pharmaceuticals. Researchers have successfully used this scaffold to develop agents for treating cancer, viral infections, and bacterial diseases. nih.govuef.firasayanjournal.co.in For instance, modifications of the benzoic acid structure have led to the creation of potent and selective inhibitors of enzymes involved in cancer cell proliferation and survival. uef.fi The ability to systematically modify the benzoic acid core makes it an invaluable tool for medicinal chemists in the quest for novel therapeutics.

Overview of 3-(Hexylsulfamoyl)benzoic Acid as a Prototypical Sulfamoylbenzoic Acid Derivative

This compound is a specific member of the sulfamoylbenzoic acid family, characterized by a hexyl group attached to the nitrogen atom of the sulfonamide moiety. This particular substitution pattern places a simple, unbranched six-carbon alkyl chain on the core structure. While many complex sulfamoylbenzoic acid derivatives have been synthesized and studied for various biological activities, this compound represents a more fundamental structure.

Below is a table summarizing the basic chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₃H₁₉NO₄S chemspider.com |

| Average Mass | 285.358 Da chemspider.com |

| IUPAC Name | This compound |

| Canonical SMILES | CCCCCCNC(=O)(=O)c1cccc(c1)C(=O)O |

This data is compiled from publicly available chemical databases.

Research Landscape and Knowledge Gaps Pertaining to this compound

The broader research landscape for sulfamoylbenzoic acid derivatives is active and diverse, with studies exploring their potential as therapeutic agents for a variety of conditions. For example, different derivatives have been synthesized and evaluated as inhibitors of cytosolic phospholipase A2α, an enzyme implicated in inflammatory processes. d-nb.info Other research has focused on developing sulfamoylbenzoic acids as potent and specific agonists for the LPA2 receptor, which plays a role in protecting the gastrointestinal tract. nih.govacs.orgnih.gov Additionally, certain derivatives have been investigated for their antibacterial and urease-inhibiting activities, which could be relevant for treating infections and related gastrointestinal diseases. portlandpress.comnih.gov

Despite this extensive research into the broader class of sulfamoylbenzoic acids, there is a significant knowledge gap concerning this compound itself. A thorough review of the scientific literature reveals a lack of dedicated studies on its synthesis, characterization, and biological activity. While it is available from commercial chemical suppliers, indicating its use in some capacity, likely as a building block or screening compound, detailed research findings are not published in peer-reviewed journals. biomall.in

This gap means that the specific biological targets of this compound, if any, remain unknown. The influence of the 3-substituted sulfamoyl group in combination with an N-hexyl chain on receptor binding or enzyme inhibition has not been systematically explored. Structure-activity relationship (SAR) studies on related compounds often focus on aryl or complex alkyl substitutions on the sulfonamide nitrogen, leaving the contribution of a simple, linear alkyl chain like hexyl largely uncharacterized. researchgate.netfrontiersin.org Therefore, the full potential and specific biological profile of this compound are yet to be determined, representing an open area for future investigation in medicinal chemistry and chemical biology.

Structure

3D Structure

特性

IUPAC Name |

3-(hexylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-2-3-4-5-9-14-19(17,18)12-8-6-7-11(10-12)13(15)16/h6-8,10,14H,2-5,9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFLLCPFYBARGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292770 | |

| Record name | 3-(hexylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500292-07-9 | |

| Record name | 3-(hexylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hexylsulfamoyl Benzoic Acid and Its Analogues

Established Synthetic Pathways to Sulfamoylbenzoic Acid Derivatives

The construction of sulfamoylbenzoic acid derivatives is primarily achieved through well-documented synthetic routes that allow for the introduction of diverse substituents onto the sulfonamide nitrogen and the benzoic acid core.

Core Strategies for Sulfonamide Bond Formation

The creation of the sulfonamide linkage (-SO₂NH-) is the cornerstone of synthesizing the target compounds. This is typically accomplished through a few robust and versatile methods.

The most prevalent and direct method for forming a sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine. libretexts.orgresearchgate.netnih.gov This reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide. libretexts.org

The general reaction can be represented as: R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl

This process is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. nih.gov The reaction conditions are generally mild, and a wide variety of primary and secondary amines can be used, allowing for the synthesis of a large library of structurally diverse sulfonamides. libretexts.org The choice of solvent can range from water to organic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). nih.govnih.gov

Below is a table illustrating the versatility of this reaction with various amine types.

| Sulfonyl Chloride Precursor | Amine | Resulting Sulfonamide Type |

| Benzenesulfonyl chloride | Primary Aliphatic Amine (e.g., n-Butylamine) | N-Alkyl benzenesulfonamide (B165840) |

| Toluenesulfonyl chloride | Secondary Cyclic Amine (e.g., Morpholine) | N-Acyl benzenesulfonamide |

| 3-Carboxybenzenesulfonyl chloride | Primary Aryl Amine (e.g., Aniline) | N-Aryl sulfamoylbenzoic acid |

More advanced methods have been developed to generate the necessary sulfonyl precursors from different starting materials. One innovative approach allows for the one-pot synthesis of sulfonamides directly from unactivated aromatic carboxylic acids and amines. acs.org This method utilizes a copper-catalyzed decarboxylative halosulfonylation to convert the carboxylic acid into a sulfonyl chloride intermediate in situ, which then reacts with an amine to form the final sulfonamide product. acs.org This strategy bypasses the need to isolate the often sensitive sulfonyl chloride intermediate.

Specific Approaches for 3-(Hexylsulfamoyl)benzoic Acid Synthesis

The synthesis of the specific target compound, this compound, is a direct application of the principles outlined above. The most logical and established pathway involves a two-step sequence starting from benzoic acid.

Chlorosulfonation of Benzoic Acid : The first step is the electrophilic substitution of benzoic acid with chlorosulfonic acid (ClSO₃H). The carboxylic acid group is a meta-directing deactivator, which selectively directs the incoming chlorosulfonyl group to the 3-position on the benzene (B151609) ring. This reaction yields 3-carboxybenzenesulfonyl chloride. nih.govrsc.org The reaction often requires elevated temperatures to proceed due to the deactivated nature of the aromatic ring. nih.gov

Reaction with Hexylamine (B90201) : The resulting 3-carboxybenzenesulfonyl chloride is then reacted directly with a primary amine, in this case, hexylamine (CH₃(CH₂)₅NH₂). This is a classic sulfonamide bond formation reaction as described in section 2.1.1.1. The hexylamine acts as a nucleophile, attacking the sulfonyl chloride to form this compound. nih.gov The reaction is typically performed in an aqueous medium or a suitable organic solvent. rsc.org

This synthetic sequence provides a reliable and direct route to the target molecule.

Advanced Synthetic Transformations and Derivatization Strategies

Beyond the primary synthesis of the sulfamoylbenzoic acid core, advanced methods can be employed to introduce additional functional groups in a controlled and regioselective manner. These strategies are crucial for creating analogues with tailored properties.

Regioselective Functionalization of the Benzoic Acid Moiety

The benzoic acid portion of the molecule offers multiple sites for further chemical modification. Modern synthetic chemistry has developed powerful tools for the regioselective functionalization of C-H bonds on the aromatic ring, which are often directed by the existing carboxylate group. scispace.comresearchgate.net

Transition-metal catalysis is at the forefront of these strategies. The carboxylate group can act as a directing group, coordinating to a metal catalyst and bringing it into close proximity with a specific C-H bond, typically at the ortho position. nih.govnih.gov

Ortho-Functionalization : Ruthenium nih.gov and Rhodium/Iridium acs.org catalysts have been effectively used to direct the functionalization of the C-H bonds ortho to the carboxylic acid group. For example, a ruthenium-catalyzed reaction can introduce an allyl group specifically at the ortho position. nih.gov Similarly, cobalt-catalyzed methods can achieve ortho-C-H functionalization by coupling benzoic acids with alkynes, styrenes, and dienes. nih.gov

Meta-Functionalization : While ortho-direction is more common, methods for meta-C-H functionalization have also been developed, which is a significant challenge for electron-poor rings like benzoic acid. scispace.com By employing a nitrile-based sulfonamide template, palladium catalysis can achieve meta-selective olefination of benzoic acid derivatives using molecular oxygen as the oxidant. researchgate.net

These advanced C-H activation techniques allow for precise modifications of the benzene ring, providing access to a wide array of derivatives that would be difficult to synthesize through traditional electrophilic substitution methods. The table below summarizes some of these advanced regioselective methods.

| Catalyst System | Directing Group | Position Functionalized | Group Introduced |

| [Ru(p-cymene)Cl₂]₂ | Carboxylate | ortho | Allyl |

| [Cp*RhCl₂]₂ / Cu(OAc)₂ | Carboxylate | ortho | Isocoumarin (via alkyne coupling) |

| Co(hfacac)₂ | Carboxylate | ortho | Cyclic products (via alkyne/styrene coupling) |

| Pd(OAc)₂ | Nitrile-based sulfonamide template | meta | Olefin |

Diversification at the Sulfamoyl Nitrogen: Alkyl and Aryl Substitutions

The functionalization of the sulfamoyl nitrogen atom is a critical strategy for modulating the physicochemical and pharmacological properties of 3-(sulfamoyl)benzoic acid derivatives. A primary synthetic route to achieve this diversification begins with the chlorosulfonation of benzoic acid, which yields an intermediate sulfonyl chloride. This reactive intermediate is then treated with a diverse range of primary or secondary amines to generate the desired N-substituted sulfonamides. nih.gov

This method allows for the introduction of a wide variety of substituents at the nitrogen atom, including simple alkyl chains, cyclic systems, and aromatic moieties. For instance, the reaction of the sulfonyl chloride intermediate with amines such as cyclopropylamine, morpholine (B109124), or p-bromoaniline leads to the formation of the corresponding N-cyclopropyl, N-morpholinyl, and N-(4-bromophenyl) sulfamoylbenzoic acids, respectively. nih.gov Similarly, piperidine (B6355638) has been used to create N-piperidyl derivatives. nih.gov

Another common approach involves the N-alkylation of a parent sulfamoylbenzoic acid ester. For example, 2-sulfamoylbenzoic acid ethyl ester can be reacted with various bromoalkyl compounds in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). nih.gov This strategy has been employed to introduce more complex alkyl groups, often bearing terminal functionalities, which is particularly useful in the design of targeted therapeutic agents. nih.gov

The choice of amine or alkylating agent is guided by the specific objectives of the synthetic program, which often involves the exploration of structure-activity relationships by systematically altering the steric and electronic properties of the N-substituent.

| Starting Amine/Alkyl Halide | Resulting N-Substituent | Reference |

| Cyclopropylamine | Cyclopropyl (B3062369) | nih.gov |

| Morpholine | Morpholinyl | nih.gov |

| p-Bromoaniline | 4-Bromophenyl | nih.gov |

| Piperidine | Piperidyl | nih.gov |

| 2-(3-Bromobutyl)isoindole-1,3-dione | 4-(1,3-Dioxo-1,3-dihydroisoindol-2-yl)butyl | nih.gov |

One-Pot Synthetic Protocols for Sulfonamides from Aromatic Acids

Recent advancements in synthetic methodology have led to the development of efficient one-pot protocols for the synthesis of sulfonamides directly from aromatic carboxylic acids, bypassing the need to isolate reactive intermediates like sulfonyl chlorides. nih.govnih.gov A notable strategy involves a copper-catalyzed decarboxylative halosulfonylation of an aromatic acid. nih.govacs.org

This method leverages copper ligand-to-metal charge transfer (LMCT) to convert the aromatic acid into a sulfonyl chloride in situ. nih.govnih.gov The reaction is then completed by the addition of a suitable amine to the same reaction vessel, which rapidly couples with the sulfonyl chloride to form the final sulfonamide product. nih.gov This process is advantageous as it does not require pre-functionalization of the starting materials and is compatible with a broad range of substrates. nih.govacs.org

The protocol has been shown to be effective for a diverse set of aryl and heteroaryl carboxylic acids. nih.gov It tolerates both electron-rich and electron-deficient aromatic rings. acs.org For example, electron-deficient acids have been converted to sulfonamides in yields ranging from 50–82%, while electron-rich systems provide yields of 50–53%. acs.org The method is also applicable to various heterocyclic acids, such as isonicotinic and nicotinic acids, with yields between 51% and 61%. acs.org The utility of this one-pot synthesis has been demonstrated in the preparation of pharmaceutical analogues. nih.govprinceton.edu

| Aromatic Acid Type | Amine | General Yield | Reference |

| Electron-Deficient Aryl Acids | Various | 50-82% | acs.org |

| Electron-Rich Aryl Acids | Various | 50-53% | acs.org |

| Isonicotinic Acids | Various | 51-61% | acs.org |

| Nicotinic Acids | Various | 59% | acs.org |

Analog Design and Synthesis for Structure-Activity Relationship Investigations

The design and synthesis of analogs of this compound are fundamental to investigating structure-activity relationships (SAR) and optimizing compounds for specific biological targets. nih.govnih.gov This process is often guided by computational modeling and a systematic approach to molecular modification. nih.govnih.gov

A common strategy involves dividing the parent molecule into distinct regions for modification. For a sulfamoyl benzamide (B126) scaffold, these sites can include the benzene ring, the central amide bond, and, crucially, the amine substituent of the sulfonamide group. nih.gov By systematically altering one site at a time, researchers can probe the influence of different functional groups on biological activity. For example, SAR studies have indicated that hydrophobic components on the benzene ring can be important for activity. nih.gov

In the development of specific agonists for the LPA2 receptor, sulfamoyl benzoic acid (SBA) analogs were designed using computational docking analysis to mimic the shape of a known ligand. nih.govcornell.edu This rational design led to the synthesis of a series of compounds where the N-substituent on the sulfamoyl group was varied to explore the ligand-binding pocket of the receptor. nih.gov The synthesis of these analogs typically follows established routes, such as the reaction of a sulfamoylbenzoic acid ester with different alkyl halides to introduce diverse "tail groups". nih.gov

Similarly, in the search for inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), a series of sulfamoyl benzamide derivatives were synthesized and categorized into groups to clarify SAR. nih.gov These studies revealed that the nature of the N-substituent significantly impacts potency and selectivity. For instance, the presence of methyl and methylene (B1212753) groups on the N-substituent was found to contribute favorably to interactions within the enzyme's catalytic site, while halogen atoms on an N-aryl group led to potent and selective inhibition of a specific isoform. nih.gov These findings highlight the importance of designing and synthesizing a focused library of analogs to understand the molecular interactions that govern biological activity.

| Target | Structural Modification Area | Key SAR Finding | Reference |

| LPA2 Receptor | N-substituent of sulfamoyl group | Rational design based on ligand shape mimicry led to potent and specific agonists. | nih.govnih.govcornell.edu |

| h-NTPDases | N-substituent of sulfamoyl group | Methyl/methylene groups enhanced activity; halogen atoms on an N-aryl group conferred isoform selectivity. | nih.gov |

| NF-κB Activation | Benzene ring substituent | Hydrophobic components on the benzene ring were found to be necessary for activity. | nih.gov |

Advanced Analytical and Spectroscopic Characterization of 3 Hexylsulfamoyl Benzoic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise connectivity of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 3-(Hexylsulfamoyl)benzoic acid, distinct signals corresponding to the aromatic protons, the hexyl chain protons, the sulfonamide N-H proton, and the carboxylic acid proton are anticipated. The aromatic region is expected to show complex splitting patterns due to the meta-substitution on the benzene (B151609) ring. The protons ortho to the carboxylic acid and sulfamoyl groups will be the most deshielded. The hexyl group will display characteristic signals for its methyl, methylene (B1212753), and alpha-methylene protons. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm. docbrown.info

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |

| Carboxylic Acid (-COOH) | > 10 | Broad Singlet | 1H |

| Aromatic (C2-H) | ~8.2 - 8.4 | Singlet (or narrow triplet) | 1H |

| Aromatic (C4-H, C6-H) | ~7.8 - 8.1 | Multiplet | 2H |

| Aromatic (C5-H) | ~7.5 - 7.7 | Multiplet | 1H |

| Sulfonamide (-SO₂NH-) | Variable | Broad Singlet | 1H |

| Methylene (-NHCH₂-) | ~3.0 - 3.2 | Triplet | 2H |

| Methylene (-CH₂-) | ~1.2 - 1.6 | Multiplet | 8H |

| Methyl (-CH₃) | ~0.8 - 0.9 | Triplet | 3H |

Note: Expected values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carboxylic carbon, the aromatic carbons, and the carbons of the hexyl chain. The carbonyl carbon of the carboxylic acid will appear at a significantly downfield chemical shift. The aromatic carbons will have shifts influenced by the electron-withdrawing nature of the carboxylic acid and sulfamoyl groups. Due to the meta-substitution, four distinct signals are expected for the six aromatic carbons. docbrown.infoscispace.com

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~165 - 175 |

| Aromatic (C1, C3) | ~135 - 145 |

| Aromatic (C2, C4, C5, C6) | ~125 - 135 |

| Methylene (-NHCH₂-) | ~40 - 45 |

| Methylene (-CH₂CH₂CH₂CH₂CH₃) | ~31 - 32 |

| Methylene (-NHCH₂CH₂-) | ~28 - 30 |

| Methylene (-CH₂CH₃) | ~22 - 23 |

| Methyl (-CH₃) | ~13 - 15 |

Note: Expected values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and C=O stretches of the carboxylic acid, the N-H and S=O stretches of the sulfonamide, C-H stretches of the aromatic ring and the hexyl chain, and C=C stretches of the aromatic ring. docbrown.infostmarys-ca.eduspectroscopyonline.com

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1680-1710 | Strong |

| Sulfonamide | N-H Stretch | 3200-3300 | Medium |

| Sulfonamide | S=O Asymmetric Stretch | 1330-1370 | Strong |

| Sulfonamide | S=O Symmetric Stretch | 1140-1180 | Strong |

| Aromatic | C-H Stretch | 3000-3100 | Medium |

| Alkyl | C-H Stretch | 2850-2960 | Strong |

| Aromatic | C=C Stretch | 1450-1600 | Medium |

Note: Expected values are based on typical vibrational frequencies for similar functional groups.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the elemental composition of a compound. For this compound, the molecular ion peak [M+H]⁺ or [M-H]⁻ would be expected, confirming its molecular weight. The fragmentation pattern would likely involve the loss of the hexyl group, the carboxylic acid group, and parts of the sulfamoyl moiety, providing further structural confirmation.

Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

| [M+H]⁺ | 299.1 | Molecular Ion (Positive Mode) |

| [M-H]⁻ | 297.1 | Molecular Ion (Negative Mode) |

| [M-C₆H₁₃]⁺ | 214.0 | Loss of hexyl group |

| [M-COOH]⁺ | 254.1 | Loss of carboxylic acid group |

| [C₇H₅O₂S]⁺ | 153.0 | Benzoic acid-sulfonyl fragment |

Note: Expected m/z values are calculated based on the chemical formula C₁₃H₁₉NO₄S.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methodologies

Chromatographic techniques are essential for separating and quantifying the components of a mixture. For a compound like this compound, HPLC is the more suitable technique due to its polarity and thermal lability.

RP-UHPLC/MS/MS with Charge-Switch Derivatization for Analysis

A highly sensitive and selective method for the analysis of this compound can be developed using Reversed-Phase Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (RP-UHPLC/MS/MS). To enhance ionization efficiency and improve detection limits, a charge-switch derivatization strategy can be employed. nih.govacs.orgacs.orgresearchgate.net

A similar methodology has been developed for related compounds using 3-(chlorosulfonyl)benzoic acid as a derivatizing agent for analytes with hydroxyl groups. nih.govacs.orgacs.orgresearchgate.net In the case of analyzing a mixture containing this compound, a derivatizing agent that reacts with the carboxylic acid group could be utilized to introduce a permanently charged moiety. This would improve the compound's chromatographic behavior and its response in the mass spectrometer.

The RP-UHPLC method would typically use a C18 column with a gradient elution of an organic solvent (like acetonitrile (B52724) or methanol) and water, both containing a small amount of an acid (e.g., formic acid) to ensure good peak shape. The MS/MS detection would be operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Derivatization Strategies for Gas Chromatography-Flame Ionization Detection (GC-FID) of Benzoic Acids

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust technique for quantitative analysis. However, direct analysis of polar compounds like benzoic acids, including this compound, is often problematic. The high polarity of the carboxylic acid group leads to strong interactions with the stationary phase of the GC column and active sites within the GC system, resulting in poor peak shape, tailing, or even complete loss of the analyte signal. researchgate.net To overcome these challenges and make the analytes more "GC-amenable," derivatization is an essential prerequisite step. sigmaaldrich.com This process involves a chemical reaction to convert the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group. chromtech.com The two most prevalent strategies for the derivatization of carboxylic acids are silylation and alkylation (esterification). chromtech.comcolostate.edu

Silylation

Silylation is the most widely used derivatization method for GC analysis, involving the replacement of the active hydrogen in the carboxyl group with an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. chromtech.com The resulting TMS esters are significantly more volatile and less polar than their parent acids. chromtech.com A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being one of the most common, often used with a catalyst like trimethylchlorosilane (TMCS) to enhance the reaction efficiency. sigmaaldrich.comusherbrooke.ca

The general reaction for the silylation of a carboxylic acid with BSTFA is as follows: 2 R-COOH + C8H18F3NOSi2 (BSTFA) → 2 R-COOSi(CH3)3 + C2H3F3NO

The derivatization procedure must be carefully optimized, considering parameters such as reagent concentration, temperature, and reaction time to ensure the reaction goes to completion. sigmaaldrich.com For instance, while some functional groups can be derivatized in minutes at room temperature, sterically hindered carboxylic acids may require elevated temperatures and longer reaction times. sigmaaldrich.com The presence of moisture must be strictly avoided as it can deactivate the silylating reagent and hydrolyze the resulting silyl (B83357) esters. sigmaaldrich.com

Alkylation (Esterification)

Alkylation is another effective strategy that reduces molecular polarity by replacing the acidic hydrogen of the carboxyl group with an alkyl group, forming an ester. chromtech.com Esterification is the most popular alkylation method for carboxylic acids. gcms.cz Methyl esters are commonly prepared due to their excellent stability and volatility, providing quick and quantitative samples for GC analysis. researchgate.netgcms.cz

This can be achieved using several reagents:

Alcohols with Catalysts: Reaction with an alcohol, such as methanol, in the presence of an acid catalyst like boron trifluoride (BF3) or hydrogen chloride (HCl) is a common method. gcms.czchromforum.org

In-Injector Derivatization: Reagents like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) can be used for "on-column" or in-injector methylation. When the sample is co-injected with TMAH, the esterification occurs thermally in the hot GC injector, simplifying sample preparation. researchgate.net

Diazoalkanes: Diazomethane is a highly effective methylating agent that reacts rapidly with carboxylic acids. However, it is also highly toxic and explosive, requiring special handling precautions. colostate.edu

The choice between silylation and alkylation depends on the specific analyte, the sample matrix, and the presence of other functional groups in the molecule. gcms.cz For this compound, derivatization of the carboxylic acid group would be necessary to achieve the good chromatographic performance required for accurate and precise quantification by GC-FID.

| Strategy | Common Reagents | Derivative Formed | Key Advantages |

|---|---|---|---|

| Silylation | BSTFA (+ TMCS), Hexamethyldisilazane (HMDS) | Trimethylsilyl (TMS) Ester | Forms volatile, less polar, and thermally stable derivatives. chromtech.com Reagents are highly effective. |

| Alkylation (Esterification) | Methanol/BF3, Tetramethylammonium hydroxide (TMAH) | Methyl Ester | Derivatives have excellent stability. gcms.cz In-injector methods offer rapid sample preparation. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Aromatic Acids

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a definitive technique for the identification and quantification of volatile and semi-volatile compounds like derivatized aromatic acids. patsnap.com For the analysis of compounds such as this compound, derivatization of the carboxylic acid group, as discussed previously, is a mandatory step to ensure volatility for GC separation. wikipedia.orgnih.gov

Following separation on the GC column, the derivatized analyte enters the mass spectrometer's ion source, where it is typically ionized by electron ionization (EI). EI is a hard ionization technique that generates a molecular ion ([M]+) and a series of characteristic fragment ions. researchgate.net This fragmentation pattern serves as a chemical "fingerprint," which is highly specific to the molecule's structure and can be used for unambiguous identification by comparing it to spectral libraries like the NIST database. docbrown.infonist.gov

The mass spectrum of underivatized benzoic acid shows a molecular ion peak at a mass-to-charge ratio (m/z) of 122. docbrown.info Its fragmentation is characterized by two prominent peaks:

m/z 105: This is often the base peak and corresponds to the loss of a hydroxyl radical (•OH), forming the benzoyl cation [C6H5CO]+. docbrown.info

m/z 77: This peak results from the subsequent loss of carbon monoxide (CO) from the benzoyl cation, forming the phenyl cation [C6H5]+. docbrown.infowhitman.edu

When analyzing a TMS derivative of benzoic acid, the fragmentation pattern changes significantly. The molecular weight of the TMS ester is 194.3 g/mol . hmdb.ca The fragmentation will now be influenced by the TMS group. Characteristic ions for TMS-derivatized carboxylic acids include:

[M-15]+: A peak corresponding to the loss of a methyl radical (•CH3) from the TMS group is very common. sci-hub.se

m/z 117: A fragment corresponding to [COOSi(CH3)3]+ can be indicative of a TMS-derivatized carboxyl group. sci-hub.se

The fragmentation of a more complex molecule like a derivatized this compound would yield a more intricate pattern. The fragmentation would likely occur at the bonds adjacent to the sulfamoyl group, the hexyl chain, and the derivatized carboxyl group, in addition to the aromatic ring itself. The resulting spectrum would provide detailed structural information, allowing for confident identification. By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific characteristic ions are monitored, the sensitivity and selectivity of the analysis can be greatly enhanced for quantitative purposes. nih.govrsc.org

| Compound | m/z Value | Proposed Fragment Ion | Significance |

|---|---|---|---|

| Benzoic Acid | 122 | [C7H6O2]+• | Molecular Ion ([M]+•) docbrown.info |

| Benzoic Acid | 105 | [C6H5CO]+ | Base Peak; Loss of •OH docbrown.info |

| Benzoic Acid | 77 | [C6H5]+ | Phenyl Cation; Loss of COOH docbrown.info |

| Benzoic Acid, TMS ester | 194 | [C10H14O2Si]+• | Molecular Ion ([M]+•) hmdb.ca |

| Benzoic Acid, TMS ester | 179 | [M-CH3]+ | Loss of a methyl group from TMS sci-hub.se |

| Alkyl-substituted benzenes | 91 | [C7H7]+ | Tropylium ion, characteristic of benzyl (B1604629) moieties whitman.edu |

Structure Activity Relationship Sar Studies of 3 Hexylsulfamoyl Benzoic Acid and Analogues

Systematic Modifications of the Sulfamoyl Group and Hexyl Chain

The length and steric bulk of the alkyl chain attached to the sulfonamide nitrogen are critical determinants of biological activity. Research on related scaffolds, such as sulfamoyl benzamidothiazoles, has shown that varying the N-alkyl substituent has a profound impact on potency. A systematic increase in the length of linear alkyl chains can enhance activity up to an optimal point, after which potency may decline.

In one study, a series of N,N-dialkylsulfonamide analogs were synthesized to probe the steric tolerance at the nitrogen atom. While N-ethyl and N-propyl substituents were well-tolerated, increasing the bulk further to N,N-dipropyl and N,N-dibutyl groups led to a significant loss of activity. This suggests that while some degree of lipophilicity and van der Waals interactions contributed by the alkyl chains are beneficial, excessive steric bulk may cause an unfavorable clash with the biological target, preventing optimal binding. The finding that the dibutyl substituted compound lost activity indicates a defined limit to the size of the pocket accommodating the sulfamoyl N-substituents.

Similarly, studies on sulfamoyl benzoic acid (SBA) analogues designed as agonists for the lysophosphatidic acid (LPA) receptors found that the length of the carbon linker chain was a critical factor for potent and specific activity. nih.gov Increasing the carbon chain from a three-carbon to a four-carbon linker was identified as an important structural requirement for achieving high potency. nih.gov

| Compound Modification | Alkyl Substituent | Observed Activity | Inferred Rationale |

|---|---|---|---|

| Analog 1 | N-Ethyl, N-Propyl | Activity Tolerated | Fits within the binding pocket. |

| Analog 2 | N,N-Dipropyl | Activity Tolerated | Approaching the steric limit of the binding pocket. |

| Analog 3 | N,N-Dibutyl | Loss of Activity | Exceeds steric tolerance, causing a binding clash. |

Beyond simple alkyl chains, the introduction of cyclic or more complex moieties on the sulfonamide nitrogen has been explored. In studies of sulfamoylbenzoic acids as inhibitors of human nucleotide pyrophosphatases/phosphodiesterases (h-NTPDases), replacing the linear alkyl chain with a cyclopropyl (B3062369) ring was found to be favorable for inhibitory activity against certain enzyme isoforms. nih.gov In contrast, incorporating a morpholine (B109124) ring on the same scaffold resulted in a compound with no significant inhibitory potential, highlighting a specific preference for a small, rigid cycloalkane over a larger, more polar heterocycle in that particular binding site. nih.gov

In a different therapeutic area, research into specific agonists for the LPA2 receptor revealed that a large, rigid, and planar tail group, such as 1H-benzo[de]isoquinolyl-1,3(2H)-dione, attached via a butyl linker to the sulfamoyl nitrogen, was a critical requirement for achieving subnanomolar potency. nih.gov This indicates that for some targets, the N-substituent is not merely a lipophilic anchor but engages in specific, high-energy interactions within the binding pocket.

Positional and Substituent Effects on the Benzoic Acid Ring

The benzoic acid portion of the molecule serves as a key interaction point, often acting as a hydrogen bond donor and acceptor, and its electronic properties can be modulated by substituents on the aromatic ring.

The electronic nature of the benzoic acid ring significantly influences its acidity (pKa) and, consequently, its ability to interact with biological targets. The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the charge distribution of the entire molecule.

Generally, EWGs like nitro (-NO2), cyano (-CN), or halogens (-Cl, -Br) increase the acidity of benzoic acid by stabilizing the negative charge of the carboxylate anion through an inductive effect. libretexts.orglongdom.org Conversely, EDGs such as methoxy (B1213986) (-OCH3) or methyl (-CH3) decrease acidity by destabilizing the carboxylate anion. libretexts.orglongdom.org This modulation of acidity can directly impact the strength of ionic interactions with positively charged residues (e.g., arginine, lysine) in a protein's active site.

This principle was demonstrated in the optimization of LPA2 receptor agonists. nih.gov When a hydrogen atom on the phenyl ring was replaced by an electron-donating methoxy group, the resulting compound showed very weak agonist activity. nih.gov However, the introduction of electron-withdrawing groups, specifically a chloro or bromo atom at the position meta to the carboxyl group, produced compounds with significantly higher potency. nih.gov The chloro-substituted analog, in particular, exhibited picomolar activity, underscoring the benefit of an electron-deficient aromatic ring for this specific target. nih.gov

| Substituent (Y) | pKa | Effect on Ring | Effect on Acidity |

|---|---|---|---|

| -NO2 | 3.41 | Deactivating (EWG) | Increases |

| -CN | 3.55 | Deactivating (EWG) | Increases |

| -Br | 3.96 | Deactivating (EWG) | Increases |

| -H | 4.19 | Neutral | Baseline |

| -CH3 | 4.34 | Activating (EDG) | Decreases |

| -OCH3 | 4.46 | Activating (EDG) | Decreases |

Isosteric replacement is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. In the development of LPA receptor agonists, the sulfamoyl benzoic acid (SBA) scaffold itself was conceived through an isosteric replacement. The lead compound contained a sulfur atom, which was replaced by the -NH-SO2- group to generate the SBA series of analogues. nih.gov

The position of the carboxyl group on the benzoic acid ring is also a critical factor. Studies on the SBA scaffold showed that the relative ortho positioning of the carboxyl and sulfamoyl groups was essential for activity at the LPA2 receptor. When the carboxyl group was moved from the ortho position to the meta or para positions, the resulting analogues completely lost their biological activity. nih.gov This demonstrates a strict requirement for a specific spatial arrangement of these two functional groups to achieve the correct orientation for binding and receptor activation.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a pivotal role in the interaction between small molecules and their biological targets, as enzymes and receptors are themselves chiral environments. mdpi.com While 3-(hexylsulfamoyl)benzoic acid is achiral, the introduction of chiral centers into its analogues, for instance, by branching the hexyl chain (e.g., creating a methyl-pentyl chain) or by introducing substituents that lead to atropisomerism, could have significant consequences for biological activity.

If a chiral center is introduced, the resulting molecule will exist as a pair of enantiomers. Enantiomers possess identical physical and chemical properties in an achiral environment but can exhibit vastly different potencies, efficacies, and metabolic profiles in the body. longdom.org Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or contribute to off-target effects.

The separation of enantiomers, a process known as chiral resolution, is crucial in drug development. libretexts.orgwikipedia.org This is typically achieved by reacting the racemic mixture with a pure chiral resolving agent (e.g., a chiral amine or a chiral carboxylic acid) to form a pair of diastereomers. pharmtech.comlibretexts.org Since diastereomers have different physical properties, they can be separated by methods like crystallization or chromatography. libretexts.org Although specific SAR studies detailing the stereochemical preferences for analogues of this compound are not extensively documented in the reviewed literature, it is a fundamental principle of medicinal chemistry that if chirality were introduced, the biological activity would likely be stereospecific. mdpi.com

Computational Approaches to SAR Elucidation

In the exploration of the structure-activity relationships (SAR) of this compound and its analogues, computational methods serve as a powerful tool to rationalize and predict biological activity. Given the absence of extensive experimental data for this compound itself in publicly accessible literature, this section will draw upon established computational principles and studies of analogous benzenesulfonamide (B165840) derivatives, particularly those targeting metalloenzymes like carbonic anhydrases (CAs), a common target for this class of compounds. acs.orgnih.govnih.gov Computational approaches allow for the systematic modification of chemical structures in silico to understand how changes in molecular properties influence their interaction with a biological target.

The core structure, a benzenesulfonamide scaffold linked to a benzoic acid, suggests that key interactions will be dictated by the sulfonamide group, which is a well-known zinc-binding group in many metalloenzymes, and the carboxylic acid moiety, which can engage in hydrogen bonding and salt bridge interactions. acs.orgnih.gov The hexyl chain provides a lipophilic tail that can explore hydrophobic pockets within a target's active site. Computational studies for such compounds typically investigate how modifications to each of these regions—the aromatic ring, the sulfonamide linker, and the lipophilic tail—impact binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net This is achieved by correlating physicochemical or structural descriptors of the molecules with their experimentally determined activities. nih.gov For a series of analogues of this compound, a QSAR model could predict the biological activity of novel, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds.

A typical 2D QSAR study on sulfonamide derivatives might involve the calculation of various molecular descriptors, such as:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These quantify the electronic properties, such as partial charges and dipole moments.

Hydrophobic descriptors: A common example is the partition coefficient (logP), which measures the lipophilicity of the molecule.

In a hypothetical QSAR study of this compound analogues, where the alkyl chain length is varied, one might expect to see a correlation between lipophilicity (logP) and biological activity, up to a certain point (a "parabolic" relationship), beyond which increased lipophilicity could lead to decreased solubility or non-specific binding.

A 2D QSAR study on a series of sulfonamide-based β-carbonic anhydrase inhibitors generated a model that included several descriptors influencing inhibitory activity. researchgate.net While the compounds in that study differ from this compound, the principles are transferable. The generated QSAR equation helps to quantify the contribution of different physicochemical properties to the biological activity.

To illustrate the output of a QSAR study, the following interactive table presents hypothetical data for a series of analogues of this compound, where the alkyl chain length is varied. The table includes a calculated descriptor (e.g., AlogP for lipophilicity) and a hypothetical biological activity (pIC50).

| Compound | Alkyl Chain | AlogP | pIC50 (Hypothetical) |

| 1 | Methyl | 1.5 | 5.2 |

| 2 | Ethyl | 2.0 | 5.8 |

| 3 | Propyl | 2.5 | 6.3 |

| 4 | Butyl | 3.0 | 6.7 |

| 5 | Pentyl | 3.5 | 6.9 |

| 6 | Hexyl | 4.0 | 7.0 |

| 7 | Heptyl | 4.5 | 6.8 |

| 8 | Octyl | 5.0 | 6.5 |

AlogP is a calculated measure of lipophilicity. pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

This hypothetical data illustrates a common trend where activity increases with lipophilicity to an optimal point (the hexyl chain in this case), after which further increases in chain length lead to a decrease in activity. A QSAR model derived from such data could be used to predict the optimal chain length for this particular biological target.

More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the three-dimensional structure of the molecules and how they align in space. researchgate.net These methods can provide a more detailed understanding of the SAR by generating 3D contour maps that show where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for biological activity.

Ligand Efficiency and Druggability Indices in SAR Optimization

During the process of lead optimization, it is not sufficient to simply increase the potency of a compound. It is also crucial to maintain or improve its drug-like properties, such as molecular weight, lipophilicity, and polar surface area. Ligand efficiency (LE) and other druggability indices are metrics used to assess the quality of a compound and to guide its optimization. core.ac.ukwikipedia.org

Ligand Efficiency (LE) measures the binding energy per non-hydrogen atom (heavy atom) of a ligand. wikipedia.org It is calculated as:

LE = -ΔG / N

where ΔG is the Gibbs free energy of binding (which can be derived from the binding affinity, e.g., IC50 or Ki) and N is the number of non-hydrogen atoms. A higher LE value indicates that the molecule is achieving its potency in a more efficient manner, without excessive size.

Lipophilic Ligand Efficiency (LLE) , also known as LipE, relates the potency of a compound to its lipophilicity (logP). core.ac.uk It is calculated as:

LLE = pIC50 - logP

A higher LLE is desirable, as it indicates that the compound is achieving high potency without being overly lipophilic, which can be associated with poor solubility, high metabolic turnover, and toxicity. An ideal LLE for an optimized drug candidate is often considered to be in the range of 5–7 or greater. core.ac.uk

Other useful metrics include the Binding Efficiency Index (BEI) , which relates potency to molecular weight, and the Surface-Efficiency Index (SEI) , which relates potency to the polar surface area. wikipedia.orgcrystaledges.org

In the context of optimizing analogues of this compound, these indices would be invaluable. For instance, if a modification to the hexyl chain (e.g., adding a bulky group) results in a significant increase in potency, calculating the LE and LLE would help to determine if this gain in potency came at the cost of a disproportionate increase in molecular size or lipophilicity. An efficient optimization strategy would aim to increase potency while maintaining or improving these efficiency metrics.

The following interactive table provides a hypothetical example of how these indices could be applied to a series of benzenesulfonamide analogues.

| Compound | pIC50 | MW ( g/mol ) | logP | Heavy Atoms (N) | LE (kcal/mol/N) | LLE | BEI (pIC50/MW_kDa) |

| Analogue A | 6.5 | 300 | 3.0 | 20 | 0.44 | 3.5 | 21.7 |

| Analogue B | 7.0 | 350 | 3.5 | 24 | 0.40 | 3.5 | 20.0 |

| Analogue C | 7.2 | 320 | 2.8 | 22 | 0.45 | 4.4 | 22.5 |

| Analogue D | 7.5 | 400 | 4.5 | 28 | 0.37 | 3.0 | 18.8 |

LE is calculated from pIC50 using the approximation ΔG ≈ -1.36 * pIC50. BEI is calculated with MW in kDa.

Molecular Mechanisms of Action and Biological Target Interactions of 3 Hexylsulfamoyl Benzoic Acid Derivatives

Interaction with G-Protein Coupled Receptors (GPCRs)

Beyond their antimicrobial properties, derivatives of 3-(hexylsulfamoyl)benzoic acid have been identified as potent modulators of G-protein coupled receptors (GPCRs), which are a large family of cell surface receptors involved in a vast array of physiological processes.

Lysophosphatidic acid (LPA) is a signaling phospholipid that exerts its effects through at least six specific GPCRs (LPA1-6). Research has focused on developing sulfamoyl benzoic acid (SBA) analogues as modulators of these receptors. Through systematic screening, these derivatives have been profiled for their activity. Notably, several SBA analogues have been identified as potent and specific agonists for the LPA2 receptor subtype, with some compounds demonstrating activity in the subnanomolar range. nih.gov These compounds were tested for both agonist and antagonist activity across multiple LPA receptor subtypes (LPA1-5) to establish a comprehensive activity profile. nih.gov

| Compound | Target Receptor | Activity Type | Potency (EC50/IC50) |

|---|---|---|---|

| SBA Analogue 11d | LPA2 | Agonist | 1.40 ± 0.51 nM |

| GRI977143 (template) | LPA2 | Agonist | Micromolar range |

| SBA Analogue 11d | LPA1, LPA3, LPA4, LPA5 | No significant activity | N/A |

A key objective in the development of sulfamoyl benzoic acid derivatives has been to achieve high selectivity for a specific LPA receptor subtype. nih.gov The LPA2 receptor, in particular, is a target of interest as it mediates protective effects in the gastrointestinal tract, including promoting cell survival and maintaining mucosal barrier integrity. nih.gov Through medicinal chemistry approaches and computational modeling, researchers have successfully designed SBA analogues that are highly specific agonists for the LPA2 receptor, showing little to no activity at other LPA receptor subtypes. nih.govnih.gov For example, the compound 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid (11d) was identified as a potent LPA2 agonist with picomolar activity and high specificity. nih.gov This selectivity is crucial for developing targeted therapeutics that can elicit desired cellular responses while minimizing off-target effects.

Modulation of Enzyme Activities

The structural scaffold of this compound and its derivatives allows for interaction with a variety of enzymes beyond DHPS. Structure-activity relationship (SAR) studies have revealed that modifications to the benzoic acid core can lead to potent and selective inhibition of several other key enzymes.

Research has demonstrated that sulfamoylbenzoic acid derivatives can act as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are enzymes involved in processes like thrombosis and inflammation. nih.gov For instance, the derivative 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was found to be a potent and selective inhibitor of the h-NTPDase8 isoform. nih.gov Furthermore, N,N-disubstituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme central to the inflammatory arachidonic acid cascade, with some compounds showing submicromolar inhibitory concentrations. researchgate.net Other studies on the broader class of benzoic acid derivatives have shown inhibitory activity against enzymes such as Trypanosoma cruzi trans-sialidase, cyclooxygenase (COX) enzymes, α-amylase, and tyrosinase, highlighting the therapeutic potential of this chemical class against a wide range of targets. mdpi.commdpi.comresearchgate.netresearchgate.net

| Derivative Class | Enzyme Target | Inhibitory Activity (IC50) |

|---|---|---|

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 μM |

| N,N-disubstituted 4-sulfamoylbenzoic acids | cytosolic Phospholipase A2α (cPLA2α) | Submicromolar range |

| 4-acetylamino-3-hydroxymethylbenzoic acid | Trypanosoma cruzi trans-sialidase (TcTS) | 0.54 mM |

| Benzoic acid derivatives | COX-1 / COX-2 | Micromolar range |

Inhibition of Cytosolic Phospholipase A2 Alpha (cPLA2α)

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade, responsible for releasing arachidonic acid from membrane phospholipids, which is a precursor for pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Consequently, cPLA2α is a significant target for the development of novel anti-inflammatory drugs. d-nb.infontnu.no Research into sulfamoylbenzoic acid derivatives has identified them as potential inhibitors of this enzyme.

A study focused on N,N-disubstituted 4-sulfamoylbenzoic acid derivatives, structurally related to this compound, revealed their potential as cPLA2α inhibitors. d-nb.infobohrium.com An initial compound identified through a ligand-based virtual screening showed micromolar activity. d-nb.infonih.gov Structural modifications were undertaken to enhance this inhibitory potency. The research indicated that the nature of the substituents on the sulfonamide nitrogen is crucial for the compound's activity. While introducing various residues like naphthyl, naphthylmethyl, and differently substituted phenyl moieties did not significantly improve activity, structural changes that mimicked known potent benzhydrylindole-substituted benzoic acid inhibitors resulted in compounds with submicromolar IC50 values against cPLA2α. d-nb.infobohrium.com

Two notable derivatives, compounds 85 and 88 from the study, demonstrated considerable potency. Compound 85 , with an IC50 of 0.25 µM, was found to be as effective as the reference inhibitor used in the study. d-nb.info This highlights that specific substitutions on the sulfamoyl nitrogen can lead to a significant increase in the inhibitory effect on cPLA2α. d-nb.info

| Compound | Description | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative 3 | Initial hit from virtual screening | Micromolar Activity | d-nb.info |

| Derivative 85 | N-indolylethyl-substituted derivative | 0.25 | d-nb.info |

| Derivative 88 | Derivative with hydroxyethylethoxy substituent | Submicromolar Activity | d-nb.infobohrium.com |

Dual Mode Action as Urease Inhibitors

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, a process linked to pathologies such as peptic ulcers and urinary tract infections caused by bacteria like Helicobacter pylori. iglobaljournal.comresearchgate.net The inhibition of urease is a key strategy for treating these conditions. Sulfonamide-containing compounds have been investigated as potential urease inhibitors.

Research on N-acylsulfonamide derivatives, which share the core sulfamoyl group with this compound, has demonstrated their effectiveness in urease inhibition. nih.gov A study on 5-arylthiophene-2-sulfonylacetamide derivatives showed that these compounds displayed significant inhibitory activity against the urease enzyme. nih.gov The mode of action for many urease inhibitors involves interaction with the nickel ions in the enzyme's active site, disrupting its catalytic function. Hydroxamic acids, for example, are potent inhibitors due to their ability to chelate these nickel ions. nih.gov Sulfonamides may act similarly by coordinating with the active site metal ions or by interacting with key amino acid residues, thereby blocking substrate access or catalysis.

The inhibitory potential of these compounds often depends on their specific structural features. For instance, the compound N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide showed excellent urease inhibition with an IC50 value of 17.1 µg/mL. nih.gov Other derivatives in the same study also exhibited good to moderate inhibition, indicating that the sulfonamide moiety is a viable scaffold for designing urease inhibitors. nih.gov

| Compound | Description | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound 4g | N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl) acetamide | 17.1 | nih.gov |

| Compound 4a | N-((5-phenylthiophen-2-yl)sulfonyl)acetamide | ~38.4 | nih.gov |

| Compound 4d | N-((5-(p-Tolyl)thiophen-2-yl)sulfonyl)acetamide | ~43 | nih.gov |

Effects on Bacterial RNA Polymerase-Sigma Factor Interactions

The interaction between the bacterial RNA polymerase (RNAP) core enzyme and the sigma (σ) factor is essential for initiating gene transcription and is a promising target for novel antibacterial agents. nih.govnih.gov Inhibiting the formation of the RNAP-σ holoenzyme complex can effectively halt bacterial growth. nih.govpolyu.edu.hk

Studies on a class of benzyl (B1604629) and benzoyl benzoic acid derivatives have explored their potential to disrupt this crucial protein-protein interaction. nih.govresearchgate.net The research revealed that the substitution pattern on the benzoic acid ring is critical for antimicrobial activity. The benzoic acid moiety is predicted to form important ionic bonds with arginine residues in the binding site on the RNAP β' subunit. nih.gov

Significantly, a key finding from this research demonstrated that the position of the carboxylic acid group on the benzene (B151609) ring is paramount. When the benzoic acid group was moved from the 2-position to the 3-position, as is the case in this compound, the antimicrobial activity was completely lost. nih.gov This suggests that the specific geometry and charge distribution provided by the 2-substituted benzoic acid is essential for a critical ionic bonding interaction with the target site. Therefore, derivatives of 3-(substituted)benzoic acid, including this compound, are not expected to be effective inhibitors of the RNAP-sigma factor interaction based on this particular molecular scaffold.

Engagement with Cellular Signaling Pathways

Investigation of Anti-inflammatory Modulatory Effects (e.g., NF-κB, COX-2 pathways)

The anti-inflammatory potential of this compound derivatives can be inferred from their action on upstream targets like cPLA2α, which directly influences major inflammatory signaling pathways. The inhibition of cPLA2α reduces the availability of arachidonic acid, the substrate for cyclooxygenase (COX) enzymes, including COX-2, a key mediator of inflammation and pain. d-nb.infosemanticscholar.org

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of many pro-inflammatory genes, including those for COX-2 and various cytokines. mdpi.com Studies on other benzoic acid derivatives have demonstrated their ability to suppress inflammatory responses by modulating these pathways. For example, a novel salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, was shown to reduce the expression of NF-κB and COX-2 in an animal model of inflammation. nih.gov This compound exhibited potent anti-inflammatory properties by reducing levels of prostaglandin (B15479496) E2 (PGE2), a downstream product of the COX-2 pathway. nih.gov

Regulation of Proteostasis Network Components (e.g., Cathepsins, Proteasome Activity)

A comprehensive review of available scientific literature did not yield specific information on the effects of this compound or its close derivatives on the regulation of proteostasis network components, including cathepsins and proteasome activity. Research has not yet established a direct link between this class of compounds and the cellular machinery responsible for protein folding, trafficking, and degradation.

Computational Chemistry and in Silico Investigations for 3 Hexylsulfamoyl Benzoic Acid Research

Molecular Docking Studies for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(Hexylsulfamoyl)benzoic acid and its analogues, docking studies have been instrumental in understanding their interaction with specific biological targets. Research into sulfamoyl benzoic acid (SBA) analogues, which are the first specific agonists of the Lysophosphatidic acid receptor 2 (LPA2), has utilized computational docking to support and rationalize experimental findings. nih.gov

Computational docking analyses have been employed to model the binding of sulfamoyl benzoic acid compounds within the ligand-binding pocket of the LPA2 receptor. nih.gov These in silico studies help to identify the specific amino acid residues that form the binding site and to characterize the nature of the interactions between the ligand and the receptor. Key interactions typically involve a combination of hydrogen bonds, ionic interactions, and hydrophobic contacts that stabilize the ligand within the receptor's binding pocket. The precise characterization of these interactions is crucial for understanding the molecular basis of receptor activation and for designing new analogues with improved affinity and specificity. nih.gov

Table 1: Key Interaction Types in Ligand-Receptor Binding

| Interaction Type | Description |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. |

| Ionic Interactions | Electrostatic attraction between oppositely charged ions, such as between the carboxylate of the benzoic acid and a positively charged amino acid residue (e.g., Arginine, Lysine). |

| Hydrophobic Contacts | Interactions between nonpolar groups, such as the hexyl chain of the ligand and nonpolar amino acid side chains in the binding pocket, which are driven by the hydrophobic effect. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings, such as the benzene (B151609) ring of the benzoic acid and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan). |

A primary application of molecular docking is to provide a rational basis for experimentally observed biological data, such as structure-activity relationships (SAR). For sulfamoyl benzoic acid analogues acting on the LPA2 receptor, docking studies have successfully rationalized the experimental SAR. nih.gov By comparing the predicted binding modes and interaction energies of different analogues with their measured biological activities, researchers can correlate specific structural features with agonist potency. For example, the model can explain why the presence of the hexyl group or the specific placement of the sulfamoyl and benzoic acid moieties leads to high-affinity binding and potent activation of the LPA2 receptor, guiding the design of compounds with subnanomolar activity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While specific MD simulation studies focused solely on this compound are not widely documented in the available literature, this technique is invaluable for understanding the dynamic nature of ligand-receptor interactions. researchgate.netdovepress.com MD simulations can reveal how the ligand and receptor adapt to each other upon binding, the stability of key interactions over time, and the conformational changes in the receptor that lead to its activation. dovepress.com Such simulations provide a more realistic picture of the binding event than static docking models. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and reactivity of molecules from first principles. These methods provide deep insights into molecular properties that govern chemical reactions and interactions.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. vjst.vn For molecules like this compound, DFT calculations can be used to determine a wide range of properties, including optimized molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). vjst.vnvjst.vn The analysis of the molecular electrostatic potential (MEP) surface can reveal the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack and helping to understand intermolecular interactions like hydrogen bonding. vjst.vn While specific DFT studies on this compound are not detailed in the literature, research on related benzoic acid derivatives demonstrates the power of DFT to elucidate electronic properties and chemical reactivity. nih.govnih.gov

Table 2: Properties Investigated by DFT

| Property | Significance |

| Optimized Geometry | Predicts the most stable 3D arrangement of atoms. vjst.vn |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and kinetic stability. vjst.vn |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict how a molecule will interact with other molecules and identify reactive sites. vjst.vn |

| Vibrational Frequencies | Correlates with experimental infrared and Raman spectra to confirm molecular structure. vjst.vn |

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov When the three-dimensional structure of the target is not known, ligand-based drug design approaches become essential. These methods use the knowledge of molecules known to bind to the target to identify other molecules with similar properties that are also likely to bind. Although specific virtual screening campaigns for this compound have not been detailed, the development of its analogues as specific LPA2 agonists is a process that benefits greatly from such drug design principles. nih.gov These approaches can accelerate the discovery of novel chemical scaffolds with desired biological activity.

Future Research Directions and Translational Perspectives for Sulfamoylbenzoic Acid Derivatives

Development of Highly Selective and Potent Biological Probes

A significant avenue for future research lies in the development of sulfamoylbenzoic acid derivatives as highly selective and potent biological probes. These tools are instrumental in dissecting complex biological pathways and identifying new drug targets. By modifying the structure of compounds like 3-(hexylsulfamoyl)benzoic acid, researchers can create molecules that bind with high affinity and specificity to particular enzymes or receptors.

For instance, derivatives of sulfamoylbenzoic acid have been utilized to develop fluorescent probes for studying enzyme activity. These probes can be designed to change their fluorescent properties upon binding to a target, allowing for real-time visualization of molecular interactions within cells. Such tools are invaluable for high-throughput screening of new drug candidates and for fundamental research into disease mechanisms. The development of probes based on the this compound scaffold could offer new ways to investigate the roles of specific enzymes in diseases like cancer and inflammation.

Exploration of Novel Therapeutic Applications Beyond Antimicrobial Activity

Historically, sulfamoylbenzoic acid derivatives have been recognized for their diuretic effects. However, recent studies have revealed a much broader spectrum of biological activities, creating exciting opportunities for new therapeutic applications.

Research has shown that certain sulfamoylbenzoic acid derivatives exhibit potent inhibitory activity against carbonic anhydrases, enzymes that are overexpressed in many types of cancer. This has spurred interest in developing these compounds as anticancer agents. Furthermore, some derivatives have demonstrated antihypertensive activity, independent of their diuretic effects, suggesting a different mechanism of action that could be exploited for treating cardiovascular diseases. The unique structural features of this compound, with its hexyl chain, may confer novel pharmacological properties that warrant investigation for applications in oncology, cardiovascular medicine, and beyond.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully harness the therapeutic potential of sulfamoylbenzoic acid derivatives, a comprehensive understanding of their mechanisms of action is crucial. The integration of multi-omics data—genomics, proteomics, metabolomics—offers a powerful approach to achieve this.

By treating cells or model organisms with compounds like this compound and analyzing the global changes in genes, proteins, and metabolites, researchers can identify the specific cellular pathways that are affected. This systems-level approach can reveal not only the primary target of the drug but also its off-target effects and downstream consequences. Such a deep mechanistic understanding is essential for predicting a drug's efficacy and potential side effects, and for identifying patient populations that are most likely to respond to treatment. This data-rich approach will be critical for advancing sulfamoylbenzoic acid derivatives from the laboratory to the clinic.

Rational Design of Next-Generation Sulfamoylbenzoic Acid Scaffolds

The future of drug development with sulfamoylbenzoic acid derivatives will heavily rely on rational, structure-based design. By understanding the three-dimensional structure of the target protein and how the drug molecule binds to it, chemists can make precise modifications to the drug's structure to improve its potency, selectivity, and pharmacokinetic properties.

Computational modeling and X-ray crystallography are key tools in this process. These techniques can predict how changes to the sulfamoylbenzoic acid scaffold, such as altering the length of the alkyl chain in this compound or adding different functional groups, will affect its interaction with the target. This rational design approach accelerates the drug discovery process, reduces the reliance on trial-and-error synthesis, and increases the likelihood of developing successful next-generation therapeutics with improved efficacy and safety profiles. The continued application of these methods to the sulfamoylbenzoic acid class of compounds holds great promise for the development of innovative medicines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(hexylsulfamoyl)benzoic acid, and how can yield be maximized?

- Methodological Answer :

- Retrosynthetic Analysis : Use AI-driven tools (e.g., Template_relevance models) to predict feasible routes based on sulfamoyl and benzoic acid derivatives. For example, coupling hexylamine with 3-sulfobenzoic acid precursors via nucleophilic substitution .

- One-Step Optimization : Focus on solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance sulfonamide bond formation. Monitor reaction progress via TLC or HPLC .

- Yield Improvement : Purify intermediates via recrystallization (e.g., ethanol/water mixtures) and confirm purity using LC-MS (m/z ~299.35) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Chromatographic Methods : Employ HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to assess purity (>95%). Compare retention times with standards .

- Spectroscopic Confirmation : Use FT-IR to verify sulfonamide (SO₂ stretching at ~1150 cm⁻¹) and carboxylic acid (C=O at ~1700 cm⁻¹) functional groups. Confirm molecular weight via ESI-MS .

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved, and what software is recommended?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation in ethanol/dichloromethane (1:1).

- Data Collection : Use SHELXL for refinement of X-ray diffraction data. Analyze hydrogen-bonding networks (e.g., carboxylic acid dimers) and packing motifs .

- Validation : Cross-check with CCDC databases for similar sulfamoyl benzoates to identify deviations .

Q. What is the solubility profile of this compound in organic solvents, and how does it compare to related derivatives?

- Methodological Answer :

- Gravimetric Analysis : Saturate solvents (e.g., cyclohexane, DMSO) at 25°C and quantify dissolved compound via UV-Vis (λ = 254 nm).

- Comparative Study : Reference IUPAC-NIST data for 3-(dimethylamino)benzoic acid, noting enhanced solubility in polar aprotic solvents due to the hexyl chain .

Q. How does this compound interact with enzymatic targets, and what assays are suitable for studying inhibition?

- Methodological Answer :